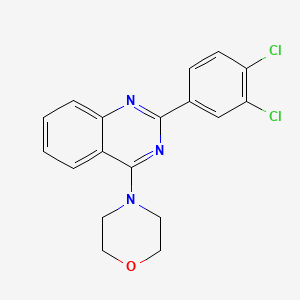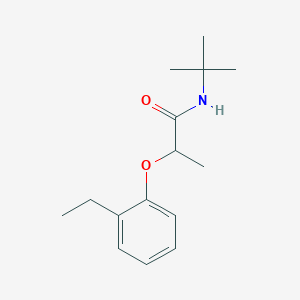
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. It was first synthesized in 1994 by scientists at Pfizer, and has since been used extensively in scientific research to investigate the role of EGFR signaling in cancer and other diseases.
Mechanism of Action
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline targets the ATP-binding site of the EGFR family of receptor tyrosine kinases, preventing the phosphorylation and activation of downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR signaling, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline induces cell cycle arrest and apoptosis in cancer cells, and reduces inflammation and oxidative stress in other diseases.
Biochemical and physiological effects:
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease and cell type being studied. In cancer cells, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline inhibits cell growth and proliferation, induces apoptosis, and enhances the efficacy of chemotherapy and radiation therapy. In other diseases, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline reduces inflammation, oxidative stress, and cell death, and improves cognitive function and renal function.
Advantages and Limitations for Lab Experiments
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has several advantages for use in lab experiments, including its high potency and specificity for EGFR inhibition, its relatively low toxicity and side effects, and its availability from commercial sources. However, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline also has some limitations, such as its poor solubility in aqueous solutions, its potential for off-target effects on other kinases, and its limited efficacy in some cancer types that are resistant to EGFR inhibition.
Future Directions
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and EGFR signaling. One area of interest is the development of new and more potent EGFR inhibitors that can overcome resistance mechanisms in cancer cells. Another area of interest is the use of 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and other EGFR inhibitors in combination with other targeted therapies and immunotherapies to enhance their efficacy and reduce toxicity. Finally, there is ongoing research on the role of EGFR signaling in other diseases beyond cancer, such as neurodegenerative diseases and metabolic disorders, which may lead to new therapeutic targets for 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and other EGFR inhibitors.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline involves several steps, starting with the reaction of 3,4-dichloroaniline with 4-morpholinyl-2-butanone to form a substituted aniline intermediate. This intermediate is then reacted with 2-chloro-4,5-dimethoxybenzaldehyde to form the quinazoline ring system, followed by deprotection of the morpholine group to yield the final product.
Scientific Research Applications
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been widely used in scientific research to investigate the role of EGFR signaling in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has also been used to study the role of EGFR signaling in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetic nephropathy.
properties
IUPAC Name |
4-[2-(3,4-dichlorophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-14-6-5-12(11-15(14)20)17-21-16-4-2-1-3-13(16)18(22-17)23-7-9-24-10-8-23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIZLLWPQVUGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-4-(morpholin-4-yl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)
![N-(2-hydroxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6079689.png)
![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)


![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
![N-allyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6079743.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)